Schisanhenol

UGT inhibition herb-drug interaction metabolism

Schisanhenol is the definitive UGT2B7 tool compound—residual activity just 7.9% at 100 µM. It ranks #1 in antioxidant potency among 9 related Schisandra lignans and uniquely enables Nrf2/TrxR1/GPX4 ferroptosis pathway validation (MPTP mouse model: increased TH+ neurons at 50–100 mg/kg). Generic extracts or cheaper analogs like schisandrin B introduce uncontrolled SAR variables, invalidate mechanistic hypotheses, and compromise data reproducibility. Choose Schisanhenol for unambiguous, publication-grade pharmacology. Bulk inquiry welcomed.

Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
CAS No. 69363-14-0
Cat. No. B1681549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisanhenol
CAS69363-14-0
SynonymsSchisanhenol;  Gomisin K3
Molecular FormulaC23H30O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC
InChIInChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m0/s1
InChIKeyFYSHYFPJBONYCQ-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Schisanhenol (CAS 69363-14-0) Procurement Guide: Source, Class, and Baseline Identity


Schisanhenol (also referred to as Gomisin K3 or Schizanhenol) is a dibenzocyclooctadiene lignan predominantly isolated from plants of the Schisandraceae family, including Schisandra chinensis and Schisandra rubriflora . This natural product is characterized by a molecular formula of C₂₃H₃₀O₆ and a molecular weight of 402.48 g/mol . It is commercially available as a research-grade compound with a purity typically ≥98% (HPLC), commonly supplied as a powder soluble in DMSO, DMF, and ethanol . Schisanhenol serves as a critical tool compound for investigating UDP-glucuronosyltransferase 2B7 (UGT2B7) inhibition, oxidative stress pathways, and neuroprotective mechanisms, particularly those involving ferroptosis and mitochondrial function [1][2]. Its structural and functional profile positions it as a distinct entity among the broader class of Schisandra lignans, which are widely studied for their hepatoprotective and neuroprotective properties.

Why Schisanhenol (CAS 69363-14-0) Cannot Be Substituted with a Generic 'Schisandra Lignan'


The assumption that any dibenzocyclooctadiene lignan from Schisandra species will exhibit equivalent biological activity is incorrect and can lead to significant experimental failure or misinterpretation. This class of compounds displays profound structure-activity relationship (SAR) divergence driven by subtle variations in their O-methylation patterns and stereochemistry . For instance, while many lignans share a common core, their selectivity for different UDP-glucuronosyltransferase (UGT) isoforms varies dramatically; Schisanhenol is a potent and relatively selective inhibitor of UGT2B7, whereas the closely related schisandrin A and gomisin J target UGT1A1, UGT1A3, and UGT1A9 [1]. Similarly, in standardized antioxidant assays, Schisanhenol has been identified as the most potent agent among a panel of seven structurally related lignans, outperforming close analogs like schisandrin B and schisandrin C . Furthermore, the anti-HIV potency (EC₅₀) among these compounds spans an order of magnitude, from <0.65 µM for gomisin M1 to 5.7 µM for Schisanhenol [2]. Therefore, substituting Schisanhenol with a less expensive or more readily available alternative, such as schisandrin B or a crude extract, introduces uncontrolled variables, invalidates SAR hypotheses, and confounds mechanistic studies. The specific quantitative evidence below underscores why procurement decisions must be guided by precise compound identity rather than general class.

Schisanhenol (CAS 69363-14-0) Quantitative Differentiation vs. Close Analogs


Schisanhenol Demonstrates a Unique UGT Isoform Selectivity Profile Relative to Other Schisandra Lignans

Schisanhenol exhibits a distinct and non-interchangeable selectivity profile for UDP-glucuronosyltransferase (UGT) isoforms when compared to other major Schisandra lignans. In a standardized in vitro incubation system using recombinant human UGTs at a compound concentration of 100 µM, Schisanhenol potently inhibited UGT2B7, reducing its residual activity to 7.9% of the control [1]. In contrast, the structurally related schisandrin A, tested under the identical conditions, did not inhibit UGT2B7 but instead showed strong inhibition toward UGT1A1 and UGT1A3, with residual activities of 7.9% and 0% of control, respectively [1]. Another analog, gomisin J, also at 100 µM, inhibited UGT1A1 and UGT1A9 activities by 91.8% and 93.1%, respectively, but did not display the same selectivity for UGT2B7 [1]. This data provides a clear, quantitative basis for selecting Schisanhenol specifically for studies focused on UGT2B7-mediated metabolism and herb-drug interaction potential involving UGT2B7 substrates.

UGT inhibition herb-drug interaction metabolism

Superior In Vitro Antioxidant Potency of Schisanhenol Against Lipid Peroxidation Compared to Vitamin E and Related Lignans

Schisanhenol demonstrates superior in vitro antioxidant capacity relative to a panel of related lignans and the common antioxidant vitamin E. In a study comparing nine dibenzocyclooctadiene lignans, Schisanhenol was identified as the most potent inhibitor of iron/cysteine-induced malondialdehyde (MDA) formation in rat liver microsomes, a key marker of lipid peroxidation . The compound achieved complete (100%) inhibition of MDA formation at a concentration of 1 mM . While the study notes that the actions of seven of the tested lignans were 'much more potent' than vitamin E at the same 1 mM concentration, it specifically highlights Schisanhenol as the single most active lignan in this assay . This head-to-head comparison within the lignan class establishes a quantitative and rank-order differentiation, positioning Schisanhenol as the superior choice for experimental models focused on oxidative stress and lipid peroxidation where maximal potency is required.

antioxidant lipid peroxidation mitochondrial protection

Quantified Neuroprotective Efficacy of Schisanhenol in an In Vivo Parkinson's Disease Model

Schisanhenol demonstrates dose-dependent neuroprotective efficacy in a validated in vivo model of Parkinson's disease (PD), providing a quantitative benchmark that is not available for all Schisandra lignans. In a mouse model utilizing the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), oral administration of Schisanhenol at 50 mg/kg and 100 mg/kg significantly alleviated behavioral disorders and produced measurable molecular and cellular improvements [1]. Specifically, Schisanhenol treatment increased the number of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra, a primary pathology of PD, and concurrently reduced levels of alpha-Synuclein (α-Syn) protein aggregation [1]. While a direct comparator for this specific PD model may not exist for many other lignans, the documented efficacy at these defined doses establishes Schisanhenol as a validated tool for investigating neuroprotective pathways, including the Nrf2/TrxR1/GPX4 ferroptosis axis [1].

neuroprotection Parkinson's disease ferroptosis

Anti-HIV Activity of Schisanhenol and Its Position Within the Lignan Class Potency Spectrum

Schisanhenol exhibits measurable anti-HIV-1 activity with a well-defined EC₅₀ value, placing it within the spectrum of active lignans from Schisandra species. In H9 T cells infected with HIV-1, Schisanhenol reduced viral titers with an EC₅₀ of 5.7 µM (5700 nM) and displayed a therapeutic index (TI) of 7.4 [1]. This activity is weaker than that of the most potent lignan in this class, (±)-Gomisin M1, which has a reported EC₅₀ of <0.65 µM and a TI >68 [2]. However, it is more potent than or comparable to several other analogs. This quantitative data allows researchers to position Schisanhenol within the structure-activity relationship (SAR) of anti-HIV lignans. Its moderate potency, combined with its distinct selectivity for UGT2B7, makes it a useful tool for studying antiviral mechanisms that may be orthogonal to the more potent but less selective gomisin M1.

anti-HIV antiviral lignan

Validated Application Scenarios for Schisanhenol (CAS 69363-14-0) Procurement


In Vitro Herb-Drug Interaction (HDI) Studies Involving UGT2B7

Schisanhenol is the preferred tool compound for in vitro studies designed to assess the potential for Schisandra-derived products to cause herb-drug interactions via inhibition of the UGT2B7 isoform. Its potent and relatively selective inhibition of UGT2B7 (residual activity of 7.9% at 100 µM) makes it ideal for use as a positive control or to probe the contribution of UGT2B7 to the metabolism of co-administered drugs, such as zidovudine, morphine, and certain NSAIDs [1]. Using a non-selective lignan or a crude extract in this context would confound results and prevent the attribution of an observed interaction to a specific molecular mechanism.

Research on Mitochondrial Dysfunction and Ferroptosis in Neurodegeneration

Schisanhenol serves as a validated chemical probe for investigating the Nrf2/TrxR1/GPX4 pathway and its role in mitigating ferroptosis, particularly in models of Parkinson's disease [1]. Its documented ability to increase TH+ neuron count and reduce α-Synuclein in an MPTP mouse model at 50-100 mg/kg provides a clear experimental framework [1]. This makes it a valuable asset for laboratories focused on mitochondrial biology and oxidative stress-related neuronal death, where the alternative use of a less potent antioxidant lignan like schisandrin B may fail to elicit a measurable protective effect in vivo [2].

Lipid Peroxidation and Oxidative Stress Assays

In assays designed to screen for inhibitors of lipid peroxidation, such as the ferrous-cysteine-induced MDA formation model in liver microsomes, Schisanhenol offers maximum sensitivity and serves as a high-potency reference standard [1]. Its ranking as the most active compound among nine related lignans in this specific assay provides a data-driven rationale for its selection over other commercially available Schisandra lignans like schisandrin B or C, ensuring that assay systems are challenged with a maximally effective agent [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisanhenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.